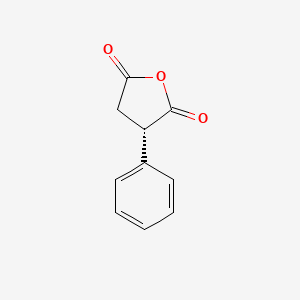

(S)-3-Phenyldihydrofuran-2,5-dione

Vue d'ensemble

Description

(S)-3-Phenyldihydrofuran-2,5-dione is an organic compound characterized by a furan ring fused with a phenyl group and a dione functionality. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Classical Synthesis: One common method involves the cyclization of phenyl-substituted dicarboxylic acids under acidic conditions. This reaction typically requires a strong acid like sulfuric acid to facilitate the cyclization process.

Enantioselective Synthesis: Enantioselective synthesis can be achieved using chiral catalysts or auxiliaries to ensure the formation of the (S)-enantiomer. This method often involves the use of chiral ligands in metal-catalyzed reactions.

Industrial Production Methods

Industrial production of (S)-3-Phenyldihydrofuran-2,5-dione often employs scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, minimizing the need for extensive purification steps.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: (S)-3-Phenyldihydrofuran-2,5-dione can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound typically involves the use of reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of diols or other reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace one of the functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or diols.

Substitution: Formation of substituted furan derivatives.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that (S)-3-phenyldihydrofuran-2,5-dione exhibits potential anticancer properties. It has been studied for its ability to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can enhance the effectiveness of certain chemotherapeutic agents and may be beneficial in treating cancers resistant to conventional therapies .

Neuroprotective Effects

A study highlighted the compound's potential in neuroprotection against mitochondrial dysfunctions associated with neurodegenerative diseases. The drug repositioning approach identified this compound as a candidate that could restore mitochondrial function in models of oxidative stress .

Synthesis of Derivatives

The compound serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of various derivatives, including α-alkylated γ-butyrolactones and other complex organic molecules. These derivatives often exhibit enhanced biological activities compared to their precursors .

Inhibition of PARP Activity

In a study involving various compounds, this compound was shown to effectively inhibit PARP activity in vitro. This inhibition led to increased DNA damage in cancer cells, suggesting its potential as an adjunct therapy in cancer treatment .

Neuroprotective Screening

In another investigation, the compound was evaluated for its neuroprotective effects using yeast models that mimic mitochondrial dysfunctions seen in neurodegenerative diseases. Results indicated that treatment with this compound improved mitochondrial function and reduced cell death rates .

Mécanisme D'action

The mechanism of action of (S)-3-Phenyldihydrofuran-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s reactivity is largely influenced by the electronic properties of the furan ring and the phenyl group, which facilitate its binding to active sites and subsequent chemical transformations.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Phenyldihydrofuran-2,5-dione: Lacks the (S)-configuration, leading to different stereochemical properties.

3-Methyl-3-phenyldihydrofuran-2,5-dione: Contains a methyl group, altering its reactivity and physical properties.

3-Phenylfuran-2,5-dione: Lacks the dihydro functionality, resulting in different chemical behavior.

Uniqueness

(S)-3-Phenyldihydrofuran-2,5-dione is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its analogs. This stereochemical specificity is crucial in applications requiring precise molecular recognition and binding.

By understanding the detailed properties and applications of this compound, researchers and industry professionals can leverage its unique characteristics for various scientific and industrial advancements.

Activité Biologique

(S)-3-Phenyldihydrofuran-2,5-dione, also known as 3-phenylfuran-2,5-dione, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula: CHO

- Molecular Weight: 174.15 g/mol

- CAS Number: 36122-35-7

The compound features a furan ring with two carbonyl groups at the 2 and 5 positions and a phenyl group at the 3 position, contributing to its unique reactivity and biological profile.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes required for bacterial growth.

Anticancer Properties

This compound has been investigated for its potential anticancer effects. It has shown cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway .

A detailed study highlighted that treatment with this compound resulted in significant reductions in cell viability and proliferation rates in these cancer models. The compound was found to interfere with cell cycle progression, leading to G1 phase arrest .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory activities. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This property suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor of key enzymes involved in metabolic pathways critical for cell survival.

- Apoptosis Induction: By activating apoptotic pathways, it triggers programmed cell death in malignant cells.

- Cytokine Modulation: It reduces the expression of inflammatory mediators, contributing to its anti-inflammatory effects.

Case Studies and Research Findings

Propriétés

IUPAC Name |

(3S)-3-phenyloxolane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFKMLFDDYWABF-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)OC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.